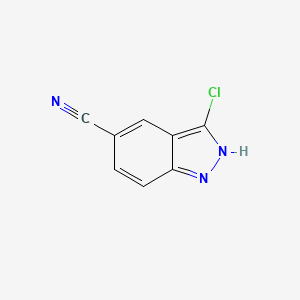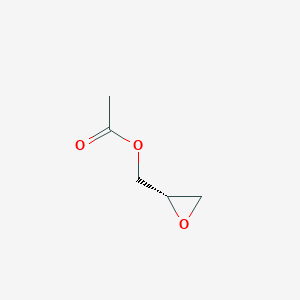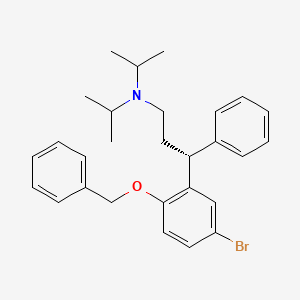
(R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
Overview
Description
The compound is an amine with a complex structure, including a bromophenyl group, a benzyloxy group, and an isopropyl group. These functional groups could potentially influence the compound’s reactivity and interactions .
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through nucleophilic substitution reactions or through the use of coupling reagents .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as FT-IR, Raman, and NMR . Computational methods such as DFT can also be used to predict the geometric and electronic properties of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzyloxy group could potentially undergo benzylation reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through experimental methods or predicted using computational methods. These properties could include melting point, boiling point, solubility, and stability .Scientific Research Applications
Catalysis and Synthesis
The compound finds applications in catalysis and synthesis. For instance, Petrov et al. (2015) discuss the synthesis of 6-Benzyloxy-N,N-dimethyl-1-benzothiophen-2-amine, a product obtained by treating a mixture of 4-benzyloxybenzaldehyde and N,N-dimethylthioformamide with lithium diisopropylamide, followed by cycloaromatization with methanesulfonic acid. This exemplifies the role of such compounds in creating intermediate products in organic synthesis (Petrov, Popova, & Androsov, 2015).
Chiral Ligands and Asymmetric Synthesis
Compounds related to (R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine are utilized as chiral ligands in asymmetric synthesis. Vidal‐Ferran et al. (1997) synthesized a family of enantiomerically pure compounds used for catalytic asymmetric synthesis. Their research emphasizes the importance of such compounds in enhancing the selectivity and efficiency of chemical reactions (Vidal‐Ferran, Moyano, Pericàs, & Riera, 1997).
Pharmaceutical Intermediate Synthesis
These compounds are key intermediates in pharmaceutical synthesis. ShengJian et al. (1993) discussed the asymmetric autocatalysis of (R)-1-Phenylpropan-1-ol, mediated by a catalytic amount of various amines, highlighting the potential of these compounds in the pharmaceutical industry (ShengJian, Yao-zhong, Aiqiao, & Guishu, 1993).
Material Science and Nanotechnology
In material science and nanotechnology, such compounds are used in the development of new materials and nanotechnological applications. Lygin & Meijere (2009) demonstrated the reaction of o-Bromophenyl isocyanide with various primary amines under CuI catalysis, producing 1-substituted benzimidazoles. This shows the role of these compounds in synthesizing new materials with potential applications in various fields (Lygin & Meijere, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-(5-bromo-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34BrNO/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29)15-16-28(27)31-20-23-11-7-5-8-12-23/h5-16,19,21-22,26H,17-18,20H2,1-4H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYJWCSOSZIQLQ-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647801 | |
| Record name | (3R)-3-[2-(Benzyloxy)-5-bromophenyl]-3-phenyl-N,N-di(propan-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine | |
CAS RN |
950773-38-3 | |
| Record name | (γR)-5-Bromo-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=950773-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-3-(2-Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950773383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R)-3-[2-(Benzyloxy)-5-bromophenyl]-3-phenyl-N,N-di(propan-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-(2-benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

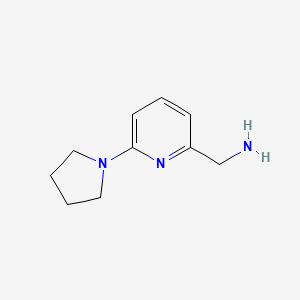
![4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1604286.png)
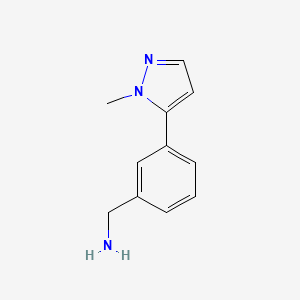
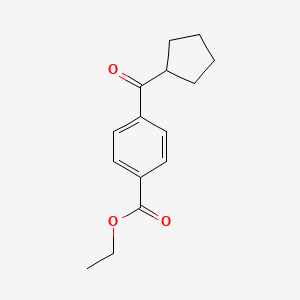
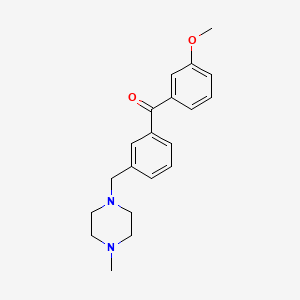
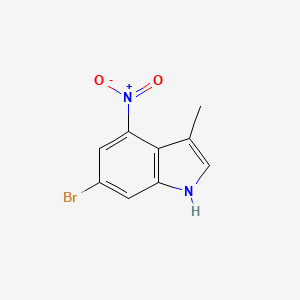
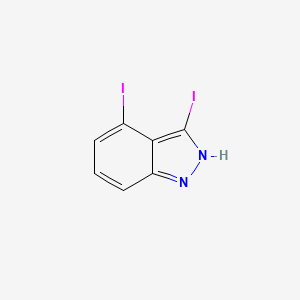
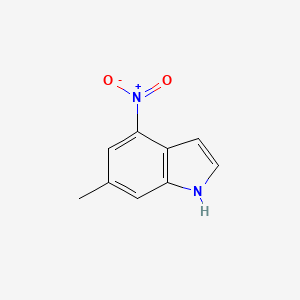
![2-Bromo-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1604301.png)
![4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604302.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1604303.png)
